DISPERSE RED 98

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

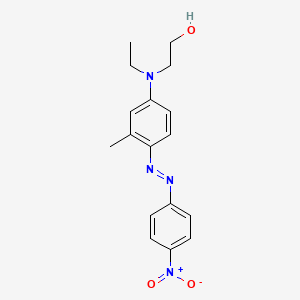

2-[N-ethyl-3-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3/c1-3-20(10-11-22)16-8-9-17(13(2)12-16)19-18-14-4-6-15(7-5-14)21(23)24/h4-9,12,22H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPATEVXXXQLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886471 | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61994-66-9 | |

| Record name | 2-[Ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61994-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(ethyl(3-methyl-4-(2-(4-nitrophenyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061994669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

DISPERSE RED 98 chemical structure and properties

Structural Characterization, Physicochemical Properties, and Bio-Analytical Relevance[1]

Introduction

Disperse Red 98 (DR98) is a monoazo disperse dye belonging to the aminoazobenzene class. While primarily utilized in the textile industry for dyeing hydrophobic synthetic fibers (polyester, cellulose acetate), its structural properties—specifically its hydrophobicity and solvatochromic behavior—render it of significant interest in bio-analytical chemistry and drug development.

For the pharmaceutical scientist, DR98 serves as a critical model compound for understanding:

-

Lipophilicity & Membrane Permeability: Its high

makes it a surrogate for studying passive diffusion in hydrophobic domains. -

Metabolic Toxicology: The azo linkage (

) is a substrate for azoreductases, mimicking the metabolic activation/degradation pathways of azo-prodrugs (e.g., sulfasalazine). -

Supramolecular Chemistry: Its donor-acceptor (

) electronic structure is utilized in non-linear optical (NLO) materials and potential bio-imaging probes.

Chemical Identity & Structure

This compound is synthesized via the diazotization of 4-nitroaniline followed by coupling with an N-alkylated aniline derivative.[1] The presence of the methyl group on the coupling ring (m-toluidine core) distinguishes it from the structurally related Disperse Red 1, inducing a bathochromic shift and altering steric interactions.

2.1 Nomenclature & Registry

| Identifier | Value |

| Common Name | This compound |

| C.I.[1][2][3][4][5][6] Name | C.I. This compound |

| CAS Registry Number | 12223-49-3 |

| Chemical Family | Monoazo; Aminoazobenzene |

| Molecular Formula | |

| Molecular Weight | 328.37 g/mol |

| IUPAC Name | 2-[ethyl-[3-methyl-4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethanol |

2.2 Structural Connectivity Diagram

The following diagram illustrates the molecular connectivity and functional groups defining the chromophore.

Figure 1: Structural connectivity of this compound, highlighting the "push-pull" electronic system responsible for its color.

Physicochemical Properties

The physicochemical profile of DR98 is dominated by its non-ionic nature and significant lipophilicity.

| Property | Data / Range | Relevance |

| Physical State | Dark Red Powder | Solid-state handling. |

| Melting Point | 160 – 162 °C | Thermal stability limit for processing. |

| 510 – 520 nm (Acetone) | Bathochromic shift vs. Disperse Red 1 (502 nm) due to methyl auxochrome. | |

| Solubility (Water) | Insoluble (< 0.1 mg/L) | Indicates high hydrophobicity; requires dispersants for aqueous use. |

| Solubility (Organic) | Soluble in Acetone, Ethanol, DMF | Suitable for solvent-based extraction/analysis. |

| Partition Coeff ( | ~3.5 – 4.0 (Predicted) | High membrane permeability potential. |

| pKa | Non-ionizable in physiological range | Remains neutral at pH 7.4. |

Key Insight for Researchers: The insolubility in water necessitates the use of co-solvents (DMSO, Acetone) or surfactant-based delivery systems (e.g., micelles) when using DR98 in biological assays.

Synthesis & Manufacturing Protocol

The synthesis follows a classic azo coupling pathway. This protocol is scalable and serves as a fundamental reaction in organic chemistry education and industrial dye production.

4.1 Synthetic Pathway Logic

Figure 2: Synthetic workflow for this compound via azo coupling.

4.2 Detailed Experimental Protocol

Safety Note: Diazonium salts are unstable above 5°C. Sodium nitrite is toxic. Wear full PPE.[6]

-

Diazotization:

-

Dissolve 0.1 mol of 4-nitroaniline in 30 mL of 30% HCl and 50 mL of water.

-

Cool the solution to 0–5°C in an ice bath.

-

Dropwise add a solution of sodium nitrite (0.105 mol) in water, maintaining temperature < 5°C.

-

Stir for 30 minutes. Verify excess nitrous acid with starch-iodide paper (should turn blue instantly). Destroy excess nitrous acid with sulfamic acid.

-

-

Coupling:

-

Dissolve 0.1 mol of N-ethyl-N-(2-hydroxyethyl)-m-toluidine in dilute acetic acid/water mixture.

-

Cool coupler solution to 0–5°C.

-

Slowly add the diazonium salt solution to the coupler solution with vigorous stirring.

-

Adjust pH to 4.0–5.0 using sodium acetate to facilitate the coupling rate while preventing diazonium decomposition.

-

Stir for 2–3 hours. The deep red precipitate of DR98 will form.

-

-

Isolation:

-

Filter the solid.

-

Wash with cold water until filtrate is neutral.

-

Recrystallize from ethanol/acetone for analytical purity.

-

Analytical Characterization Methods

To validate the identity and purity of DR98 in a research setting, the following multi-modal approach is recommended.

5.1 UV-Vis Spectroscopy[3]

-

Solvent: Acetone or Methanol.

-

Spectrum: Expect a broad charge-transfer band centered at 510–520 nm .

-

Molar Extinction Coefficient (

): Typically -

Protocol: Prepare a

stock solution. Scan 300–800 nm.

5.2 HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 5µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) at 510 nm.

-

Retention Time: DR98 is highly hydrophobic and will elute late (typically > 8-10 mins depending on gradient).

Applications in Drug Development & Research

While DR98 is not a drug, its properties make it a valuable tool in pre-clinical assays.

6.1 Metabolic Stability Assays (Azoreductase Activity)

The azo bond in DR98 is susceptible to cleavage by azoreductase enzymes found in liver microsomes and gut microbiota.

-

Mechanism:

-

Application: Researchers use DR98 as a probe to measure the reductive capacity of anaerobic bacteria or to simulate the release kinetics of colon-targeted azo-prodrugs.

6.2 Hydrophobic Staining

Due to its high

-

Lipid distribution in biological samples.

-

The integrity of hydrophobic coatings on medical devices.

Safety & Toxicology (MSDS Summary)

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Sensitization | H317: May cause an allergic skin reaction. | Wear nitrile gloves; avoid direct contact. |

| Aquatic Toxicity | H412: Harmful to aquatic life with long-lasting effects. | Dispose of as hazardous chemical waste. |

| Carcinogenicity | Suspected (Azo cleavage yields aromatic amines). | Handle in a fume hood. |

Toxicological Mechanism: Upon metabolic cleavage, DR98 releases 4-nitroaniline and a substituted phenylenediamine. 4-Nitroaniline is a known methemoglobinemia inducer and potential mutagen. Therefore, DR98 should be handled with the assumption that it can metabolize into these toxic precursors.

References

-

World Dye Variety. (2012). This compound Properties and Applications.[7][1][2] Retrieved from [Link]

-

PubChem. (2025). Disperse Red 1 (Structural Analog) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2022). Extinction coefficients of disperse dyes.[8] Retrieved from [Link]

Sources

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. researchgate.net [researchgate.net]

- 4. Solvent effect on the spectral properties of Neutral Red - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN105462285A - Synthesis method of disperse red F3BS - Google Patents [patents.google.com]

- 6. aksci.com [aksci.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Disperse Red 98 (C.I. 11191)

Chemical Identity, Synthesis Engineering, and Application Science

Executive Summary

Disperse Red 98 (C.I. 11191) is a synthetic monoazo dye belonging to the class of solvent-soluble, non-ionic colorants used primarily for hydrophobic fibers such as polyester (PET), cellulose acetate, and nylon. Structurally, it is a "donor-acceptor" chromogen, featuring a nitrophenyl diazo component coupled with an N-alkylated aniline derivative. This guide provides a rigorous technical analysis of its molecular properties, synthesis pathways, and application mechanisms, designed for researchers in textile chemistry and industrial organic synthesis.

Chemical Identity & Physicochemical Profile[1][2][3]

This compound is characterized by its relatively low molecular weight and high lipophilicity, properties that facilitate its diffusion into the amorphous regions of synthetic polymers.

Table 1: Core Chemical Data

| Parameter | Technical Specification |

| Common Name | This compound |

| Colour Index (C.I.) | 11191 |

| CAS Registry Number | 12223-49-3 |

| Molecular Formula | C₁₇H₂₀N₄O₃ |

| Molecular Weight | 328.37 g/mol |

| Chemical Class | Monoazo / Nitroaniline Derivative |

| IUPAC Name | 2-[Ethyl(3-methyl-4-[(4-nitrophenyl)diazenyl]phenyl)amino]ethanol |

| SMILES | CCN(CCO)c1cc(C)ccc1N=Nc2ccc([O-])cc2 |

| Appearance | Red powder / Granules |

Molecular Architecture

The molecule operates as a push-pull chromophore :

-

Electron Acceptor: The nitro group (

) on the diazo component withdraws electron density. -

Electron Donor: The diethylamino/hydroxyethyl group on the coupling component donates electron density.

-

Conjugated Bridge: The azo group (

) links the two systems, allowing

Synthesis Engineering

The synthesis of this compound follows a classic two-step Azo Coupling pathway involving Diazotization and Electrophilic Aromatic Substitution .

Reaction Mechanism

-

Diazotization: 4-Nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0–5°C) to form the electrophilic diazonium salt.

-

Coupling: The diazonium salt attacks the electron-rich aromatic ring of the coupling component, N-ethyl-N-(2-hydroxyethyl)-m-toluidine. The coupling occurs at the position para to the amino group due to steric and electronic directing effects.

Experimental Protocol (Bench Scale)

Note: This protocol is a generalized standard for monoazo disperse dyes based on the specific reactants for Red 98.

Phase A: Diazotization

-

Charge: Suspend 0.1 mol of 4-Nitroaniline in 50 mL of 5M HCl.

-

Cool: Chill the suspension to 0–5°C using an ice-salt bath.

-

Nitrosation: Add 0.105 mol of Sodium Nitrite (NaNO₂) solution (30% w/v) dropwise.

-

Validation: Maintain temperature <5°C. Stir for 30-45 mins.

-

Checkpoint: The solution should turn clear/yellowish.

-

Test: A drop on starch-iodide paper must turn immediately blue (indicating excess

).

-

-

Neutralization: Destroy excess nitrous acid by adding small amounts of Sulfamic Acid until starch-iodide test is negative.

Phase B: Coupling

-

Preparation: Dissolve 0.1 mol of N-ethyl-N-(2-hydroxyethyl)-m-toluidine in dilute acetic acid/acetate buffer (pH 4.5–5.0).

-

Reaction: Slowly add the diazonium salt solution to the coupler solution over 30-60 minutes.

-

Control: Maintain temperature <10°C and pH ~4–5 by adding sodium acetate if necessary.

-

Finish: Stir for 2–4 hours. The dye precipitates as a red solid.

-

Isolation: Filter the solid, wash with water until neutral, and dry.

Synthesis Workflow Diagram

Figure 1: Logical flow of this compound synthesis via azo coupling.

Application Science: Dyeing Mechanism

This compound is non-ionic and has low water solubility. Its application relies on the Solid Solution Mechanism (Free Volume Theory).

Thermodynamic Principles

-

Dispersion: The dye is milled into sub-micron particles (0.5–2.0 µm) and stabilized with anionic dispersing agents (e.g., lignin sulfonates) to form a stable aqueous dispersion.

-

Adsorption: As the dye bath is heated (typically 130°C for PET), the thermal energy increases the polymer chain mobility, creating "free volume" or voids in the amorphous regions of the fiber.

-

Diffusion: Single dye molecules detach from the dispersion micelles, adsorb onto the fiber surface, and diffuse into the polymer matrix.

-

Fixation: Upon cooling, the polymer chains re-crystallize/collapse, trapping the dye molecules inside via Van der Waals forces and Hydrogen bonding (between the dye's hydroxyl group and the ester groups of PET).

Application Protocol (High-Temperature Exhaust)

| Step | Parameter | Rationale |

| Bath Setup | pH 4.5–5.5 (Acetic Acid) | Prevents hydrolysis of the dye (azo group stability). |

| Dispersant | 1–2 g/L | Prevents agglomeration of dye particles. |

| Ramp Rate | 1–2°C/min | Controlled heating ensures even uptake (levelness). |

| Hold | 130°C for 30–60 mins | Allows full diffusion into the fiber core. |

| Reduction Clear | NaOH + Hydrosulfite (70°C) | Removes unfixed surface dye to improve wash fastness. |

Safety, Toxicity, and Analytical Detection

Hazards

-

Sensitization: Like many disperse dyes, Red 98 may cause allergic skin reactions (contact dermatitis) in sensitive individuals.

-

Dust Explosion: Finely powdered organic dyes pose a dust explosion risk. Grounding and ventilation are mandatory during handling.

-

Azo Cleavage: Under reductive conditions (e.g., gut bacteria), azo dyes can cleave into aromatic amines. While specific data for Red 98 cleavage products should be verified against local regulations (e.g., REACH), standard safety assumes potential release of nitroaniline derivatives.

Analytical Detection (HPLC-MS)

For quality control or environmental monitoring, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.

-

Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (Gradient elution).

-

Detection:

-

UV-Vis: 500–520 nm (Quantification).

-

MS: ESI (+) mode, monitoring parent ion

.

-

References

Spectroscopic Characterization of Disperse Red 98: A Technical Guide

The following technical guide details the spectroscopic characterization of Disperse Red 98 (C.I. 11191) , focusing on UV-Vis absorption and fluorescence emission properties. This document is structured for researchers requiring rigorous experimental protocols and data interpretation frameworks.

Core Identity & Structural Logic

This compound (DR98) is a mono-azo dye belonging to the push-pull class of chromophores. Its spectroscopic behavior is governed by the intramolecular charge transfer (ICT) between the electron-withdrawing nitro group and the electron-donating alkyl-amino group, modulated by the steric influence of the ortho-methyl substituent.

Chemical Identity

| Parameter | Detail |

| Common Name | This compound |

| C.I.[1][2][3][4][5][6][7][8][9] Number | 11191 |

| CAS Registry | 12223-49-3 (Commercial), 63467-05-0 (Pure) |

| IUPAC Name | 2-{Ethyl[3-methyl-4-((4-nitrophenyl)diazenyl)phenyl]amino}ethanol |

| Molecular Formula | C |

| Molecular Weight | 328.37 g/mol |

| Chromophore Class | Donor-Acceptor Azo ( |

Structural Diagram

The following Graphviz diagram illustrates the push-pull electronic pathway and the steric twist induced by the methyl group, which is critical for interpreting solvatochromic shifts.

Caption: Electronic push-pull system of DR98 showing the steric influence of the methyl group on the azo linkage.

UV-Vis Absorption Spectroscopy

This compound exhibits a strong

Spectroscopic Data Summary

Note: Values are representative of the class (Disperse Red 1/13/98 analogues) and should be verified experimentally due to commercial batch variations.

| Solvent | Solvatochromism Type | ||

| Cyclohexane (Non-polar) | ~460 - 475 | ~25,000 | Reference State |

| Toluene | ~470 - 485 | ~26,000 | Weak Positive |

| Ethanol (Polar Protic) | ~490 - 505 | ~28,000 | Positive |

| DMF/DMSO (Polar Aprotic) | ~500 - 515 | ~30,000 | Strong Positive |

Key Insight: DR98 exhibits positive solvatochromism . As solvent polarity increases, the excited ICT state is stabilized more than the ground state, shifting absorption to longer wavelengths (Red Shift).

Experimental Protocol: Determination of Molar Extinction Coefficient

Objective: To determine the precise

-

Stock Preparation:

-

Weigh 3.28 mg of pure DR98.

-

Dissolve in 100 mL of spectroscopic grade Ethanol to create a

stock solution. -

Critical Step: Sonicate for 10 minutes to ensure complete dissolution of aggregates.

-

-

Dilution Series:

-

Prepare five working standards:

. -

Maintain constant temperature (

).

-

-

Measurement:

-

Blank the spectrophotometer with pure Ethanol.

-

Scan from 300 nm to 700 nm.

-

Record Absorbance (

) at

-

-

Analysis:

-

Plot

vs. Concentration ( -

Calculate slope (

) using linear regression (

-

Fluorescence Emission Properties

Azo dyes like DR98 are generally non-fluorescent or weakly fluorescent in fluid solutions at room temperature.

Mechanism of Quenching

The primary non-radiative decay pathway is the rapid photoisomerization (trans

-

Quantum Yield (

): Typically -

Emission Enhancement: Fluorescence can be "turned on" by restricting molecular rotation.

-

Rigid Media: PMMA or Polystyrene films.

-

Low Temperature: Cryogenic glasses (77 K).

-

High Viscosity: Glycerol.

-

Fluorescence Workflow Diagram

The following diagram details the experimental logic for detecting weak fluorescence in DR98.

Caption: Workflow for detecting fluorescence in rotationally-quenched azo dyes like DR98.

Protocol: Measuring Fluorescence in Rigid Media (PMMA Film)

-

Solution Preparation:

-

Dissolve 1 g of PMMA (Poly(methyl methacrylate)) and 1 mg of DR98 in 10 mL of Dichloromethane (DCM).

-

-

Film Casting:

-

Spin-coat the solution onto a clean quartz slide at 2000 rpm for 30 seconds.

-

Anneal at

for 1 hour to remove residual solvent.

-

-

Spectroscopy:

-

Mount the slide in a solid-sample holder (front-face geometry).

-

Excite at the absorption maximum determined in the film (likely ~480 nm).

-

Collect emission from 500 nm to 750 nm.

-

References

-

PubChem. 2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol (Compound Summary).[4] National Library of Medicine. Available at: [Link][4]

-

World Dye Variety. this compound: Properties and Applications.[5] Available at: [Link]

-

NIST Chemistry WebBook. Infrared and Chemical Data for Azo Dyes. (General reference for azo dye class data). Available at: [Link]

Sources

- 1. C.I.Disperse Red 177 | CAS#:58051-98-2 | Chemsrc [chemsrc.com]

- 2. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

- 3. PubChemLite - 2-(ethyl(3-methyl-4-((5-nitrothiazol-2-yl)azo)phenyl)amino)ethanol (C14H17N5O3S) [pubchemlite.lcsb.uni.lu]

- 4. 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol | C15H16N4O3 | CID 113246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. sjsu.edu [sjsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. fufaton.com [fufaton.com]

- 9. mdpi.com [mdpi.com]

- 10. Absorption and Emission Spectra [bdbiosciences.com]

Executive Summary: Chemical Identity & Biological Context

Technical Assessment: The Bio-Interactions and Toxicological Mechanisms of Disperse Red 98

Content Type: Technical Whitepaper Subject: C.I. This compound (CAS: 12223-49-3) Primary Focus: Toxicological Mechanisms, Metabolic Fate, and Experimental Validation

This compound (DR98) is not a pharmaceutical agent; it is a synthetic mono-azo dye primarily utilized in the textile industry for coloring hydrophobic fibers like polyester and acetate.[1] Its "mechanism of action" in biological systems is therefore defined not by therapeutic efficacy, but by its physicochemical interactions (staining/partitioning) and toxicological pathways (sensitization and mutagenesis).[1]

Unlike anthraquinone-based disperse dyes (e.g., Disperse Red 9), DR98 possesses an azo linkage (-N=N-) connecting a nitro-substituted benzene ring to an alkylated amine.[1] This structural distinction dictates its primary biological fate: reductive cleavage by metabolic enzymes, leading to the generation of aromatic amines.

Key Physicochemical Parameters:

| Parameter | Value/Description | Biological Implication |

|---|---|---|

| Chemical Class | Mono-azo | Susceptible to azoreductase cleavage (biotransformation).[1] |

| Lipophilicity (LogP) | High (> 3.5 est.)[1] | Facilitates passive diffusion across the stratum corneum and cell membranes.[1] |

| Solubility | Water-insoluble | Bioaccumulation in lipid-rich tissues; requires dispersing agents for biological assays.[1] |

| Molecular Weight | ~328.37 Da | Small enough (<500 Da) to act as a skin sensitizer (hapten).[1] |

Mechanism of Action: The Adverse Outcome Pathway (AOP)

In biological systems, DR98 operates through two distinct mechanistic pathways: Haptenization (leading to allergic contact dermatitis) and Metabolic Activation (leading to potential genotoxicity).[1]

Pathway A: Skin Sensitization (Immune-Mediated)

DR98 is classified as a pre-hapten or pro-hapten .[1] It is not immunogenic in its native state but becomes so after binding to skin proteins.[1]

-

Permeation: Due to its high lipophilicity, DR98 partitions into the lipid bilayers of the stratum corneum.[1]

-

Molecular Initiating Event (MIE): The dye (or its cutaneous metabolite) acts as an electrophile, reacting with nucleophilic amino acid residues (cysteine or lysine) on epidermal proteins (e.g., keratin, albumin).[1]

-

Hapten-Carrier Complex: This covalent binding forms a hapten-protein conjugate.[1]

-

Dendritic Cell Activation: Langerhans cells recognize this "modified self" protein, internalize it, and migrate to lymph nodes.[1]

-

T-Cell Priming: The antigen is presented to naïve T-cells, resulting in the proliferation of memory T-cells.[1] Subsequent exposure triggers an inflammatory cytokine release (IL-1β, TNF-α).[1]

Pathway B: Metabolic Reductive Cleavage (Genotoxic Potential)

Upon ingestion or systemic absorption, the azo linkage is the primary target for metabolism.

-

Enzymatic Attack: Azoreductases (found in liver microsomes and skin bacteria like Staphylococcus aureus) reduce the azo bond.[1]

-

Cleavage Products: The molecule splits into two primary aromatic amines:[1]

-

Oxidative Activation: These free aromatic amines can be N-hydroxylated by Cytochrome P450 (CYP1A2), forming reactive nitrenium ions that can intercalate into DNA or form adducts (e.g., C8-guanyl adducts), leading to mutagenesis.[1]

Visualizing the Pathways

The following diagram illustrates the dual fate of DR98 in a biological system: the immunological pathway (Sensitization) and the metabolic pathway (Biotransformation).

Figure 1: Dual mechanistic pathways of this compound: Skin Sensitization (Top) and Metabolic Activation (Bottom).[1]

Experimental Protocols for Validation

To validate these mechanisms in a laboratory setting, the following self-validating protocols are recommended. These replace animal testing with in chemico and in vitro alternatives.[1]

Protocol A: Direct Peptide Reactivity Assay (DPRA)

Purpose: To quantify the reactivity of DR98 with skin proteins (Mechanism 2.1).[1]

-

Preparation:

-

Incubation:

-

Mix DR98 with Cys-peptide and Lys-peptide in separate vials at a 1:10 and 1:50 molar ratio (peptide:dye).

-

Control: Run vehicle control (ACN only) and Positive Control (Cinnamaldehyde).

-

Incubate for 24 hours at 25°C in the dark.

-

-

Analysis:

-

Interpretation:

-

Cys-depletion > 13.89% or Lys-depletion > 9% classifies DR98 as a sensitizer.[1]

-

Protocol B: Reductive Cleavage Assay (Metabolic Simulation)

Purpose: To confirm the generation of aromatic amines via azoreductase (Mechanism 2.2).[1]

-

System: Use a Sodium Dithionite reduction assay (chemical simulation of azoreductase).

-

Procedure:

-

Dissolve DR98 (10 µM) in buffer (pH 6.0, Citrate).

-

Add Sodium Dithionite (10 mM excess).[1]

-

Monitor UV-Vis absorbance spectra (300–700 nm) over 60 minutes.

-

-

Validation Signal:

-

Disappearance: Loss of the primary absorption peak (λmax ~460-500 nm) indicates cleavage of the azo chromophore.[1]

-

Appearance: Emergence of new peaks in the UV region (<300 nm) corresponds to the formation of free aromatic amines (e.g., nitroaniline).

-

References & Authoritative Grounding

-

European Chemicals Agency (ECHA). (2020).[1] Skin sensitising chemicals: The Adverse Outcome Pathway.[1] Retrieved from [1]

-

PubChem. (n.d.).[1] Disperse Red 1 (Analogous Azo Dye Structure & Toxicity).[1] National Library of Medicine.[1] Retrieved from [1]

-

World Dye Variety. (2012).[1][2] this compound Chemical Properties and Synthesis. Retrieved from [1]

-

Platzek, T., et al. (1999).[1] Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro.[1]Human & Experimental Toxicology. (Demonstrates the cleavage mechanism for azo dyes).

-

OECD. (2019).[1] Test No. 442C: In Chemico Skin Sensitisation - Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals.[1]

Sources

Historical development and discovery of DISPERSE RED 98

An In-depth Technical Guide to the Historical Development and Discovery of Disperse Red 98

Abstract

This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and characterization of C.I. This compound (CAS 12223-49-3). The narrative traces the origins of disperse dyes as a class, necessitated by the advent of synthetic hydrophobic fibers, and situates the development of this compound within this context. The core of this guide is a detailed examination of its synthesis-driven discovery, elucidating the fundamental chemical principles of diazotization and azo coupling that define its manufacturing process. Key physicochemical properties, performance data, and industrial applications are systematically presented. This document is intended for researchers, scientists, and professionals in dye chemistry and textile science, offering field-proven insights into the causality behind its synthesis and application.

Introduction: The Genesis of Dyes for a Synthetic World

The early 20th century witnessed a revolution in polymer science, leading to the creation of synthetic fibers such as cellulose acetate and, later, polyester. These materials, characterized by their hydrophobicity and crystalline structure, posed a significant challenge for the dyeing industry. Traditional water-soluble dyes, effective for natural fibers like cotton and wool, demonstrated poor affinity and fastness on these new substrates. This technological gap spurred the innovation of a new class of colorants: disperse dyes.

First introduced in 1922 by the Baden Aniline Soda Company in Germany, disperse dyes were engineered to be non-ionic and sparingly soluble in water.[1] Their application mechanism is a physical one; the dye, finely ground and dispersed in an aqueous medium, diffuses into the amorphous regions of the hydrophobic fibers at elevated temperatures, forming a solid solution within the polymer matrix.[2] The development of polyester fiber in the 1950s dramatically accelerated research and production of disperse dyes, establishing them as a cornerstone of the dye industry.[1] this compound emerged from this era of chemical innovation as a specific solution for achieving red shades on synthetic textiles.

This compound: Core Chemical Identity

This compound is a monoazo dye, a classification that defines its core chemical structure and chromophoric properties.[3][4] The vibrant red color arises from the presence of the azo group (–N=N–) acting as a chromophore, which absorbs light in the visible spectrum.[3] Its fundamental identifiers are crucial for its unambiguous classification in research and industry.

| Identifier | Value | Source |

| C.I. Name | This compound, C.I. 11191 | [5] |

| CAS Number | 12223-49-3 | [5][6] |

| Molecular Formula | C₁₇H₂₀N₄O₃ | [5] |

| Molecular Weight | 328.37 g/mol | [5] |

The Genesis of this compound: A Synthesis-Driven Discovery

The "discovery" of this compound was not a singular event but rather the logical outcome of applying established principles of azo dye chemistry to create a molecule with the desired color and properties for synthetic fibers. The manufacturing method is a classic two-step process involving the diazotization of an aromatic amine followed by an azo coupling reaction.[3][5]

The synthesis pathway is as follows:

-

Diazotization : 4-Nitrobenzenamine (the diazo component) is converted into a highly reactive diazonium salt.

-

Azo Coupling : The diazonium salt is then reacted with 2-(Ethyl(m-tolyl)amino)ethanol (the coupling component) to form the final this compound molecule.[5]

The choice of these specific precursors is causal. The 4-nitrobenzenamine provides a strong electron-withdrawing group (NO₂) which influences the final color, while the coupling component provides the necessary molecular size and functional groups to ensure good dispersibility and affinity for polyester.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis. All operations involving diazonium salts must be conducted at low temperatures (0-5 °C) to prevent decomposition.

Step 1: Diazotization of 4-Nitrobenzenamine

-

Prepare a solution of 13.8 g (0.1 mol) of 4-nitrobenzenamine in 50 mL of concentrated hydrochloric acid and 100 mL of water.

-

Cool the resulting slurry to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water dropwise. The addition rate should be controlled to maintain the temperature below 5 °C.

-

Continue stirring for 30 minutes after the addition is complete. The presence of a slight excess of nitrous acid should be confirmed with starch-iodide paper. This solution contains the 4-nitrobenzenediazonium chloride salt and is used immediately in the next step.

Step 2: Azo Coupling Reaction

-

In a separate vessel, dissolve 19.3 g (0.1 mol) of 2-(Ethyl(m-tolyl)amino)ethanol in 200 mL of water with sufficient hydrochloric acid to ensure dissolution.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution.

-

Maintain vigorous stirring and a temperature of 0-5 °C throughout the addition.

-

After the addition is complete, slowly add a sodium acetate solution to raise the pH to 4-5, promoting the coupling reaction.

-

The red dye will precipitate out of the solution. Stir the mixture for an additional 2-3 hours at low temperature to ensure the reaction goes to completion.

-

Isolate the crude this compound precipitate by filtration.

-

Wash the filter cake thoroughly with cold water to remove residual salts and acids.

-

Dry the product in an oven at 60-70 °C. The resulting powder is the crude form of the dye, which requires further formulation with dispersing agents for commercial use.[1][7]

Visualization of the Synthesis Pathway

Caption: Synthesis pathway of this compound.

Physicochemical Properties and Performance

The efficacy of a disperse dye is defined by its physical properties and its performance under industrial dyeing conditions.

General Properties

-

Appearance : Red powder.[5]

-

Solubility : As a disperse dye, it is characterized by its low solubility in water, a critical property for dyeing hydrophobic fibers.[2][8]

Performance and Fastness Data

Fastness properties determine the durability of the color on the textile during use. The following data is based on the ISO standard tests.

| Fastness Test | Parameter | ISO Rating |

| Ironing | Fading | 4 |

| Staining | 2-3 | |

| Light | - | 4-5 |

| Perspiration | Fading | 3 |

| Staining | 5 | |

| Washing | Fading | 5 |

| Staining | 4 | |

| Data sourced from World Dye Variety.[5] |

These ratings indicate that this compound has good to excellent light and washing fastness, making it suitable for apparel and other textiles that require durable coloration. Its lower rating for perspiration fading and iron staining are important considerations for its application.

Industrial Applications and Significance

The primary application of this compound is the dyeing of synthetic textiles. Its molecular structure and properties make it particularly effective for:

-

Polyamide (Nylon) fibers .[5]

It is applied in high-temperature dyeing processes, where temperatures exceeding 100°C are used to swell the fiber and facilitate the diffusion of the dye molecules into the polymer structure.

Conclusion

This compound stands as a testament to the targeted chemical design that characterized the development of synthetic dyes in the 20th century. Its discovery was not accidental but a deliberate application of azo chemistry to solve the challenge of coloring new, man-made fibers. By understanding its synthesis from 4-Nitrobenzenamine and 2-(Ethyl(m-tolyl)amino)ethanol, we gain insight into the structure-property relationships that govern its color, fastness, and affinity for polyester. It remains a relevant example of a monoazo disperse dye, illustrating the core principles that propelled the textile industry into the modern era of synthetic materials.

References

-

World dye variety. (2012, March 6). This compound. [Link]

-

Hangzhou Fucai Chem Co., Ltd. (2021, November 11). The Development History Of Disperse Dyes. [Link]

-

Sinoever International Co.,Ltd. (2019, May 25). Application areas of Disperse Red 9. [Link]

-

MDPI. (2022, December 15). Red Disperse Azo Dye Side Chains Influence on Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide Media. [Link]

-

Wikipedia. Dye. [Link]

-

National Center for Biotechnology Information. Disperse Red 1. PubChem Compound Summary for CID 17886. [Link]

- Google Patents.

-

ACS Food Science & Technology. (2026, February 3). Chitosan-Carboximethylcellulose Microcomplexes and/or Vitamin B3 Enhance Physical Properties and Performance of Cassava Starch Films and Coatings for Strawberries Postharvest Quality. [Link]

-

MDPI. Adsorptive Decolorization of a Disodium Terephthalate Solution from Monomer Recycling of Polyester. [Link]

-

World dye variety. (2012, June 1). Acid Red 98. [Link]

-

Hangzhou Epsilon Chemical Co.,Ltd. Disperse red 92. [Link]

-

National Center for Biotechnology Information. Disperse red 1 | C16H18N4O3. PubChem Compound Summary for CID 17886. [Link]

Sources

- 1. The Development History Of Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]

- 2. Dye - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Disperse red 1 | C16H18N4O3 | CID 17886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound | 12223-49-3 [chemicalbook.com]

- 7. CN103113759A - Red disperse dye composition, and preparation method and application thereof - Google Patents [patents.google.com]

- 8. Disperse Red 177 | 58051-98-2 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Use of Red Dyes in Fluorescence Microscopy: A Guide for Researchers

A Senior Application Scientist's Advisory on the Use of Disperse Red 98 and Alternative Fluorophores in Cellular Imaging

To our valued community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to utilizing red dyes in fluorescence microscopy. A specific query regarding the application of this compound for such purposes has prompted a thorough review of its properties. Our findings indicate a critical lack of scientific literature supporting its use as a fluorescent probe. Therefore, this guide is structured to first address the scientific prerequisites for employing any dye in fluorescence microscopy and to provide a methodological framework for the characterization of novel candidates like this compound. Subsequently, we present a detailed, field-proven protocol for a well-established red fluorophore, Tetramethylrhodamine isothiocyanate (TRITC), as a reliable alternative for your research needs.

Part 1: Foundational Principles and Characterization of Novel Dyes

The efficacy of a dye in fluorescence microscopy is contingent upon its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, is characterized by distinct excitation and emission spectra. A thorough literature search for this compound (CAS No. 12223-49-3) reveals its primary application as a textile dye for synthetic fabrics such as polyester.[1][2] There is no available data on its fluorescence quantum yield, excitation and emission maxima, or photostability, which are essential parameters for its application in fluorescence microscopy.

The Rationale for Characterizing a Novel Fluorophore

Before a compound like this compound can be considered for fluorescence microscopy, it must be systematically evaluated to determine its photophysical properties. The absence of this data in the public domain suggests that it is likely not a fluorescent molecule or that its fluorescence is too weak for practical microscopy applications. However, for researchers who wish to investigate the potential of this or any other uncharacterized dye, the following protocol outlines the necessary steps for its initial characterization.

Protocol for Characterizing a Novel Dye for Fluorescence Microscopy

This protocol provides a workflow to assess the suitability of a novel compound for fluorescence imaging.

1.2.1 Step 1: Determining Solubility

-

Objective: To prepare a stock solution of the dye in a solvent that is compatible with biological samples.

-

Procedure:

-

Attempt to dissolve the dye powder in a series of biocompatible solvents. Start with high-purity water, followed by phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Begin with a high concentration (e.g., 10 mg/mL) and vortex thoroughly. If the dye does not dissolve, perform serial dilutions.

-

Observe for complete dissolution or the formation of precipitates.

-

Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 1-10 mM). Store this stock solution protected from light, and if in DMSO, at -20°C in small aliquots to avoid freeze-thaw cycles.

-

1.2.2 Step 2: Measuring Absorption and Emission Spectra

-

Objective: To determine the optimal wavelengths for excitation and emission.

-

Procedure:

-

Dilute the stock solution in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading between 0.1 and 0.5 at its absorbance maximum.

-

Absorption Spectrum: Use a spectrophotometer to scan the absorbance of the diluted dye solution across a broad wavelength range (e.g., 300-700 nm) to identify the wavelength of maximum absorbance (λabs).

-

Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λabs and scan the emission across a longer wavelength range. The peak of this spectrum is the wavelength of maximum emission (λem).

-

Excitation Spectrum: Set the emission wavelength to λem and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum and will confirm the optimal excitation wavelength (λex).

-

1.2.3 Step 3: Initial Cell Staining and Cytotoxicity Assessment

-

Objective: To determine if the dye can permeate cell membranes and to assess its toxicity.

-

Procedure:

-

Culture a common cell line (e.g., HeLa or HEK293) on glass-bottom dishes suitable for microscopy.

-

Prepare a range of working concentrations of the dye in cell culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

-

Incubate the cells with the dye solutions for various durations (e.g., 15 min, 30 min, 1 hour).

-

Wash the cells with fresh medium or PBS to remove unbound dye.

-

Observe the cells under a fluorescence microscope using the determined λex and λem. Note any visible staining and its subcellular localization.

-

In parallel, perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) on cells treated with the same range of dye concentrations to determine the concentration at which the dye becomes toxic to the cells.

-

Workflow for Novel Dye Characterization

Caption: Workflow for the characterization of a novel dye for fluorescence microscopy.

Part 2: A Validated Protocol for Red Fluorescence Microscopy Using TRITC

Given the lack of fluorescence data for this compound, we provide a detailed protocol for Tetramethylrhodamine isothiocyanate (TRITC), a well-characterized and widely used red fluorophore. TRITC is an amine-reactive derivative of rhodamine, commonly used for labeling proteins and antibodies.

Properties of TRITC

| Property | Value |

| Excitation Maximum (λex) | ~550 nm |

| Emission Maximum (λem) | ~573 nm |

| Molecular Weight | 479.0 g/mol |

| Extinction Coefficient | >80,000 M-1cm-1 at 550 nm |

| Quantum Yield | ~0.2 |

| Solubility | DMSO, DMF |

Protocol for Immunofluorescence Staining of Fixed Cells with a TRITC-conjugated Secondary Antibody

This protocol describes the staining of a target protein in cultured mammalian cells using a primary antibody followed by a TRITC-conjugated secondary antibody.

2.2.1 Materials and Reagents

-

Cells cultured on sterile glass coverslips or in glass-bottom dishes

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS

-

Primary Antibody (specific to the target protein)

-

TRITC-conjugated Secondary Antibody (specific to the host species of the primary antibody)

-

Nuclear Counterstain (optional): DAPI (4',6-diamidino-2-phenylindole)

-

Antifade Mounting Medium

2.2.2 Step-by-Step Staining Procedure

-

Cell Culture and Preparation:

-

Seed cells onto coverslips or imaging dishes and culture until they reach the desired confluency.

-

Gently wash the cells three times with PBS.

-

-

Fixation:

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (for intracellular targets):

-

Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its recommended concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the TRITC-conjugated secondary antibody in Blocking Buffer. Protect the antibody from light.

-

Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

-

From this point on, all steps should be performed with minimal exposure to light.

-

Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each in the dark.

-

-

Counterstaining (Optional):

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto microscope slides using a drop of antifade mounting medium.

-

Seal the edges of the coverslip with clear nail polish.

-

For imaging dishes, add a sufficient volume of PBS or mounting medium to cover the cells.

-

-

Imaging:

-

Image the samples on a fluorescence microscope equipped with appropriate filters for TRITC (Excitation: ~540-560 nm; Emission: ~570-620 nm) and DAPI (Excitation: ~365 nm; Emission: ~445 nm).

-

Workflow for Immunofluorescence Staining

Caption: Step-by-step workflow for immunofluorescence staining using a TRITC-conjugated secondary antibody.

References

-

ChemBK. (n.d.). CAS Index 1222. Retrieved February 4, 2026, from [Link].

Sources

Visualizing Cellular Lipid Stores: An Application Guide to Staining Lipid Droplets with Red Fluorescent Dyes

Introduction: The Dynamic World of Lipid Droplets

Lipid droplets (LDs) are highly dynamic and ubiquitous intracellular organelles essential for energy storage, lipid metabolism, and cellular signaling.[][2] Far from being passive fat reservoirs, LDs are now recognized as sophisticated players in a multitude of cellular processes, including stress responses and the pathogenesis of various diseases such as obesity, diabetes, fatty liver disease, and cancer.[] Consequently, the accurate visualization and quantification of lipid droplets are paramount for researchers in cell biology, drug discovery, and metabolic research to unravel their complex roles in health and disease.[]

This guide provides a comprehensive overview and detailed protocols for staining lipid droplets using red fluorescent dyes, with a primary focus on the well-established and widely used Nile Red. We will delve into the underlying principles of fluorescent lipid staining, provide step-by-step instructions for live and fixed cell applications, and offer insights into data interpretation and troubleshooting.

Mechanism of Action: The Power of Solvatochromism

Fluorescent dyes with high lipophilicity are the preferred tools for staining lipid droplets.[] These probes readily partition into the neutral lipid core of LDs, which primarily consists of triacylglycerols and cholesteryl esters.[2]

Nile Red: A Classic Lipophilic Stain

Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a prime example of a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment.[3][4][5] In aqueous or polar environments, Nile Red is virtually non-fluorescent.[5][6] However, upon entering the hydrophobic interior of a lipid droplet, it becomes intensely fluorescent.[5][6][7][8][9][10] This property makes Nile Red an excellent tool for selectively visualizing lipid droplets with a high signal-to-noise ratio.[7][8][9][10]

Interestingly, the emission wavelength of Nile Red can provide information about the lipid environment. In more polar lipid environments like phospholipids, it emits a longer wavelength red fluorescence. In the highly non-polar environment of neutral lipids within LDs, the emission shifts to a shorter wavelength, appearing as a bright yellow-gold or red fluorescence.[5][7] For specific detection of lipid droplets, it is advantageous to use filter sets that capture the yellow-gold fluorescence.[7]

Other Red Fluorescent Lipid Droplet Stains

While Nile Red is a workhorse in the field, other red fluorescent probes are also available, each with its own set of characteristics. These include red-shifted BODIPY dyes and proprietary stains like LipidSpot™ 610.[][11] BODIPY dyes are known for their sharp emission peaks and good photostability, though some may exhibit a background signal in aqueous media.[4][12] LipidSpot™ 610 is a fluorogenic probe that becomes fluorescent upon binding to lipid droplets, offering a no-wash protocol with minimal background.[11]

Quantitative Data Summary

The following table summarizes the key spectral properties and recommended working concentrations for common red fluorescent lipid droplet stains.

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Recommended Working Concentration | Reference |

| Nile Red | 552 (in methanol) | 636 (in methanol) | 100-1000 nM | [6][13] |

| 450-500 (for yellow-gold emission) | >528 (for yellow-gold emission) | [7] | ||

| 515-560 (for red emission) | >590 (for red emission) | [7] | ||

| BODIPY 558/568 C12 | ~558 | ~568 | 1 nM - 0.5 µM | [14] |

| LipidSpot™ 610 | ~592 (in cells) | ~638 (in cells) | 1X (from 1000X stock) | [11] |

Experimental Protocols

Here, we provide detailed step-by-step protocols for staining lipid droplets in both live and fixed cells using Nile Red. These protocols can be adapted for other red fluorescent lipid stains with minor modifications to the dye concentration and incubation times as recommended by the manufacturer.

Protocol 1: Live-Cell Staining of Lipid Droplets with Nile Red

This protocol is designed for the visualization of lipid droplets in living cells, allowing for the study of their dynamic processes.

Materials:

-

Nile Red stock solution (1 mg/mL in acetone or DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Live-cell imaging medium

-

Cells cultured on glass-bottom dishes or coverslips

Workflow Diagram:

Caption: Workflow for live-cell lipid droplet staining.

Step-by-Step Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

-

Prepare Staining Solution: Prepare a fresh working solution of Nile Red at a final concentration of 100-1000 nM in pre-warmed cell culture medium or a suitable buffer like PBS or HBSS.[13] The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Staining: a. Aspirate the cell culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS or HBSS.[12] c. Add the Nile Red staining solution to the cells, ensuring the entire surface is covered. d. Incubate the cells for 15-30 minutes at 37°C, protected from light.[12][13]

-

Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any excess dye.[12]

-

Imaging: Add fresh, pre-warmed imaging medium to the cells and proceed with imaging using a fluorescence microscope equipped with appropriate filter sets (e.g., Texas Red or Cy3.5 filter sets).[13]

Protocol 2: Fixed-Cell Staining of Lipid Droplets with Nile Red

Fixation can be useful for endpoint assays or when co-staining with antibodies. Note that fixation with organic solvents like methanol or acetone can extract lipids and is generally not recommended. Paraformaldehyde (PFA) is the preferred fixative.

Materials:

-

Nile Red stock solution (1 mg/mL in acetone or DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Cells cultured on coverslips or in multi-well plates

Workflow Diagram:

Caption: Workflow for fixed-cell lipid droplet staining.

Step-by-Step Procedure:

-

Cell Preparation: Culture cells on coverslips or in multi-well plates to the desired confluency.

-

Fixation: a. Aspirate the culture medium and gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[15] c. Wash the cells three times with PBS for 5 minutes each to remove the fixative.[16]

-

Staining: a. Prepare a working solution of Nile Red at a final concentration of 100-1000 nM in PBS.[13] b. Add the staining solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[13]

-

Washing: Wash the cells three times with PBS for 5 minutes each.[13]

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for imaging.

Data Analysis and Interpretation

Qualitative analysis involves the visual inspection of the number, size, and distribution of lipid droplets within the cells. For quantitative analysis, image analysis software can be employed to measure various parameters.[15]

Key parameters for quantification include:

-

Total fluorescence intensity: This provides an estimate of the total lipid content.[15]

-

Number of lipid droplets per cell: This can be determined by automated spot detection algorithms.[15]

-

Size and volume of lipid droplets: These parameters can provide insights into the state of lipid storage.

It is crucial to use a confocal microscope for imaging to minimize background fluorescence and obtain high-quality images suitable for quantification.[15]

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak Fluorescence Signal | - Insufficient dye concentration- Short incubation time- Poor cell health | - Optimize dye concentration (try a higher concentration within the recommended range).- Increase incubation time.- Ensure cells are healthy and not overly confluent. |

| High Background Fluorescence | - Incomplete removal of excess dye- Non-specific binding of the dye | - Increase the number and duration of washing steps.- Use a fluorogenic probe like LipidSpot™ 610 which has minimal fluorescence in aqueous environments.- For Nile Red, ensure you are using the appropriate filter set to minimize bleed-through from other cellular structures.[17] |

| Photobleaching | - High laser power- Prolonged exposure to excitation light | - Reduce laser power and exposure time.- Use an anti-fade mounting medium for fixed cells.- Consider using more photostable dyes like BODIPY derivatives.[4] |

| Changes in Lipid Droplet Morphology | - Fixation artifacts- Cytotoxicity of the dye | - Use PFA for fixation instead of organic solvents.- Perform live-cell imaging to observe native morphology.- Use the lowest effective concentration of the dye and minimize incubation time. |

Conclusion

The use of red fluorescent dyes, particularly Nile Red, provides a powerful and straightforward method for the visualization and analysis of intracellular lipid droplets. By understanding the principles behind the staining mechanism and following optimized protocols, researchers can obtain reliable and reproducible data to further our understanding of the critical role of lipid droplets in cellular biology and disease. The choice of the specific red fluorescent probe will depend on the experimental needs, such as the requirement for live-cell imaging, multicolor experiments, or high-throughput screening.

References

-

Saka, A., et al. (2019). Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes. Biochemistry. [Link]

-

Greenspan, P., & Fowler, S. D. (1985). Nile Red: A Selective Fluorescent Stain for Intracellular Lipid Droplets. Journal of Cell Biology. [Link]

-

Greenspan, P., Mayer, E. P., & Fowler, S. D. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. The Journal of cell biology. [Link]

-

Greenspan, P., & Fowler, S. D. (1985). (PDF) Nile red: A selective fluorescent stain for intracellular lipid droplets. ResearchGate. [Link]

- Diaz, G., et al. (2012). Nile Red and BODIPY Staining of Lipid Droplets in Mouse Oocytes and Embryos. Methods in molecular biology.

-

Lirio, F., et al. (2016). BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry. Journal of visualized experiments. [Link]

-

Joyce, K. B., & Murphy, E. J. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. bio-protocol.org. [Link]

-

Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red. [Link]

-

Collot, M., et al. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules. [Link]

-

Pedigo, C. E., & P. S. T. (2019). Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes. Methods in molecular biology. [Link]

-

CellBioEd. (2021, December 29). Part 3. Lipid Droplet: Staining cells, membranes, and nuclei [Video]. YouTube. [Link]

-

Kaushik, S., et al. (2013). Nile red staining of cellular lipids in MCF-7 and Panc-1 cells before... ResearchGate. [Link]

-

Greenspan, P., Mayer, E., & Fowler, S. (1985). Nile red: a selective fluorescent stain for intracellular lipid droplets. Semantic Scholar. [Link]

-

Greenspan, P., & Fowler, S. D. (1985). Spectrofluorometric studies of the lipid probe, nile red. The Journal of lipid research. [Link]

-

Chen, W., et al. (2015). The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae. Biotechnology for biofuels. [Link]

-

Wang, H., et al. (2021). Validating an artificial organelle: Studies of lipid droplet-specific proteins on adiposome platform. Biochemical and biophysical research communications. [Link]

-

Lee, E. (2015). How can I minimize bodipy red or nile red bleed-through? ResearchGate. [Link]

-

Greenspan, P., & Fowler, S. D. (1985). (PDF) Spectrofluorometric Studies of the Lipid Probe, Nile Red. ResearchGate. [Link]

- Yifat, Y., et al. (2019). Quantitative imaging of lipid droplets in single cells. APL Photonics.

-

Yasuno, H., et al. (2024). Lipid droplet detection in histopathological images using reinforcement learning. Biomedical Engineering Letters. [Link]

-

Lutton, E. J., & O'Neill, L. A. J. (2022). Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain. protocols.io. [Link]

- Govender, T., et al. (2012). BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae. Journal of microbiological methods.

-

Various Authors. (n.d.). 107 questions with answers in LIPID DROPLETS | Science topic. ResearchGate. [Link]

-

Kaczmarek, I., et al. (2024). Quantitative analysis of lipidic droplet size. Column graphs... ResearchGate. [Link]

-

Kaczmarek, I., et al. (2024). Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O. STAR protocols. [Link]

-

University of Coimbra. (2023, March 13). Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment. JoVE. [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]

- 4. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spectrofluorometric studies of the lipid probe, nile red - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. Nile red: a selective fluorescent stain for intracellular lipid droplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. biotium.com [biotium.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

- 15. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Staining with Disperse Red 98 in Fixed and Live Cells

Introduction: Unveiling the Potential of a Textile Dye in Cellular Imaging

Disperse Red 98 (C.I. 11191), a member of the azo dye family, has traditionally been utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] Its chemical structure and physicochemical properties, however, suggest a potential for broader applications, particularly in the realm of biological staining. As a small, hydrophobic molecule, this compound is anticipated to readily traverse the lipid bilayer of cell membranes, making it a candidate for vital staining of intracellular compartments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of using this compound for staining both live and fixed cells. We will delve into the underlying principles of its cellular uptake, provide detailed experimental protocols, and discuss the critical considerations for successful and reproducible staining.

Physicochemical Properties and Rationale for Cellular Staining

Disperse dyes, as their name suggests, are characterized by their low solubility in water and their ability to exist as fine dispersions.[2] This inherent hydrophobicity is the primary driver for their interaction with cells. The cellular uptake of this compound is hypothesized to occur via passive diffusion across the plasma membrane, driven by a concentration gradient and the dye's affinity for the lipophilic interior of the cell. Once inside, it is likely to accumulate in lipid-rich organelles such as the endoplasmic reticulum, Golgi apparatus, and lipid droplets.

| Property | Value/Description | Source |

| Chemical Name | C.I. This compound | [1] |

| C.I. Number | 11191 | [1] |

| CAS Number | 12223-49-3 | [1] |

| Molecular Formula | C₁₇H₂₀N₄O₃ | [1] |

| Molecular Weight | 328.37 g/mol | [1] |

| Solubility | Poor in water; Soluble in organic solvents (e.g., DMSO, ethanol) | [2] |

| Anticipated Cellular Uptake | Passive diffusion due to hydrophobic nature | [2] |

Experimental Workflow for Cellular Staining

The following diagram illustrates the general workflow for preparing and using this compound for cellular staining.

Caption: General workflow for this compound preparation and cellular staining.

Protocol 1: Staining of Live Cells

This protocol is designed for the vital staining of cells and requires careful optimization to minimize cytotoxicity.

Rationale: Live-cell staining with a hydrophobic dye like this compound relies on the integrity of the plasma membrane for dye retention and the metabolic state of the cell for potential compartmentalization. The use of a balanced salt solution or culture medium helps maintain cell health during the staining procedure. A critical aspect of this protocol is the determination of the optimal, non-toxic concentration of the dye.

Materials:

-

This compound powder

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium appropriate for the cell line

-

Cultured cells on coverslips or in imaging-compatible plates

-

Fluorescence microscope with appropriate filter sets (e.g., for Texas Red)

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the 10 mM stock solution to a working concentration range of 1-10 µM in pre-warmed (37°C) PBS, HBSS, or serum-free culture medium.

-

Crucial Note: It is recommended to perform a dose-response curve to determine the optimal concentration that provides sufficient signal without inducing cytotoxicity.

-

-

Cell Staining:

-

Wash the cells twice with pre-warmed PBS or HBSS to remove any residual serum.

-

Add the pre-warmed working solution of this compound to the cells.

-

Incubate for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time will vary depending on the cell type and should be determined empirically.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with pre-warmed PBS, HBSS, or complete culture medium.

-

-

Imaging:

-

Immediately image the cells using a fluorescence microscope. Based on the spectral data of Disperse Red 19, a starting point for imaging would be an excitation wavelength of ~495 nm and an emission detection window centered around ~640 nm.

-

Self-Validating System and Controls for Live-Cell Staining:

-

Cytotoxicity Assay: Parallel to the staining experiment, perform a cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell viability assay) to determine the concentration at which this compound becomes toxic to the cells.

-

Vehicle Control: Treat a sample of cells with the same concentration of DMSO used in the final working solution to control for any solvent-induced effects.

-

Time-Lapse Imaging: To assess phototoxicity and dye stability, perform time-lapse imaging and observe for any morphological changes or loss of fluorescence signal over time.

-

Unstained Control: Image unstained cells using the same imaging parameters to assess the level of autofluorescence.

Protocol 2: Staining of Fixed Cells

This protocol is suitable for endpoint assays where the cellular structure is preserved.

Rationale: Fixation with paraformaldehyde cross-links proteins and preserves cellular morphology. Permeabilization with a detergent like Triton X-100 is necessary to allow the hydrophobic dye to access intracellular structures that may have been made less accessible by the fixation process.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Cultured cells on coverslips

-

Fluorescence microscope with appropriate filter sets

Step-by-Step Methodology:

-

Cell Fixation:

-

Wash cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional but Recommended):

-

Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of 1-10 µM this compound in PBS from the 10 mM stock solution.

-

Incubate the fixed and permeabilized cells with the working solution for 30-60 minutes at room temperature, protected from light.

-

-

Washing:

-

Remove the staining solution and wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the settings suggested in the live-cell protocol.

-

Self-Validating System and Controls for Fixed-Cell Staining:

-

No-Permeabilization Control: Stain a sample of fixed but non-permeabilized cells to assess the dye's ability to penetrate the fixed plasma membrane.

-

Co-localization Studies: To identify the potential subcellular localization of this compound, co-stain with well-characterized organelle-specific fluorescent probes (e.g., for the endoplasmic reticulum, mitochondria, or lipid droplets).

-

Unstained Control: Image unstained, fixed, and permeabilized cells to determine the background fluorescence.

Anticipated Results and Interpretation

Based on its hydrophobic nature, this compound is expected to stain intracellular membranous structures and lipid-rich compartments. In live cells, a diffuse cytoplasmic staining with brighter puncta corresponding to organelles like the endoplasmic reticulum or lipid droplets may be observed. In fixed cells, a similar pattern is expected, although the distribution may be altered by the fixation and permeabilization process. The intensity of the staining will be dependent on the concentration of the dye and the incubation time. It is crucial to correlate the fluorescence signal with the results of the cytotoxicity assays to ensure that the observed staining patterns are not artifacts of cellular stress or death.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or Weak Signal | - Incorrect filter set- Dye concentration too low- Insufficient incubation time | - Experimentally determine the optimal excitation/emission wavelengths- Increase the dye concentration in a stepwise manner- Increase the incubation time |

| High Background | - Dye concentration too high- Inadequate washing | - Decrease the dye concentration- Increase the number and duration of wash steps |

| Cell Death (Live Imaging) | - Dye concentration is cytotoxic- Phototoxicity | - Lower the dye concentration significantly- Reduce the excitation light intensity and exposure time |

| Precipitation of Dye | - Poor solubility of the working solution | - Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells. Consider using a surfactant like Pluronic F-127 in the staining buffer. |

Conclusion and Future Directions

This compound presents an intriguing, yet largely unexplored, candidate for cellular staining. Its hydrophobic properties suggest a mechanism of action that could be valuable for visualizing lipid-rich environments within cells. The protocols provided herein offer a starting point for researchers to investigate the utility of this dye in their specific applications. However, due to the limited publicly available data, particularly regarding its spectral properties and cytotoxicity, a thorough in-house validation is essential. Future studies should focus on characterizing the photophysical properties of this compound in a biological context, identifying its precise subcellular targets, and evaluating its long-term effects on cell viability and function. Such investigations will be pivotal in determining whether this textile dye can be successfully repurposed as a reliable tool for cellular imaging.

References

-